2-(3-Methoxyphenyl)-4-pentyn-2-ol
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Overview
Description
2-(3-Methoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-pentyn-2-ol typically involves the coupling of a methoxyphenyl derivative with a pentynol precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-(3-Methoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4-pentyn-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the alkyne group can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but has an ethylamine backbone instead of a pentynol structure.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound contains a methoxyphenyl group and a quinazolinone structure.
Uniqueness
2-(3-Methoxyphenyl)-4-pentyn-2-ol is unique due to its alkyne functionality, which allows for a wide range of chemical transformations and applications. Its structural features make it a versatile compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-4-8-12(2,13)10-6-5-7-11(9-10)14-3/h1,5-7,9,13H,8H2,2-3H3 |
InChI Key |
HPULPOURBLHBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
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